molecular formula C18H20FNO B11841251 (R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B11841251
M. Wt: 285.4 g/mol
InChI Key: RLJHOBHSSZNYFU-OAHLLOKOSA-N
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Description

®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 8th position and a phenylpropyl group at the 1st position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Reduction and Hydroxylation: The final steps involve reduction of the intermediate product and hydroxylation at the 7th position using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-fluorinated or de-hydroxylated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in signal transduction and neuronal activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the fluorine atom and the phenylpropyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1

InChI Key

RLJHOBHSSZNYFU-OAHLLOKOSA-N

Isomeric SMILES

C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3

Canonical SMILES

C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3

Origin of Product

United States

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